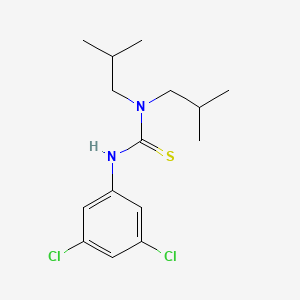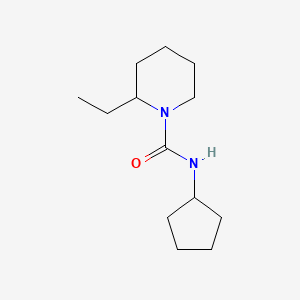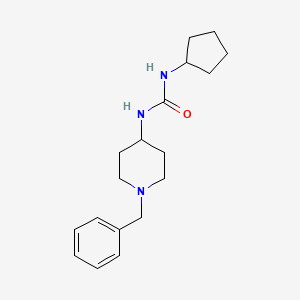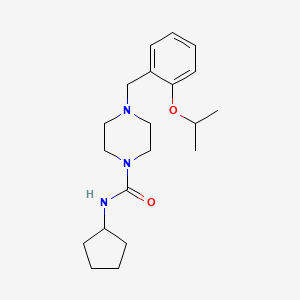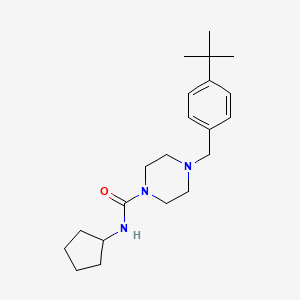![molecular formula C13H19N3O B4285368 N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea
Overview
Description
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea (CPEU) is a synthetic compound with potential therapeutic applications. It is a urea derivative that has been synthesized and tested for its biological activity. CPEU has been shown to have a wide range of effects on various physiological and biochemical processes.
Scientific Research Applications
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antipsychotic effects. In addition, N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood. However, it is believed that N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea exerts its biological effects by modulating various signaling pathways. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and histone deacetylase. It has also been shown to activate certain receptors such as the sigma-1 receptor. These effects result in the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is also stable under normal laboratory conditions. However, there are some limitations to the use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea in lab experiments. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea. One direction is to investigate the potential use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea as a diagnostic tool for cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea and its potential therapeutic applications.
properties
IUPAC Name |
1-cyclopentyl-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(11-6-8-14-9-7-11)15-13(17)16-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWNFVNCFWWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285287.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)

